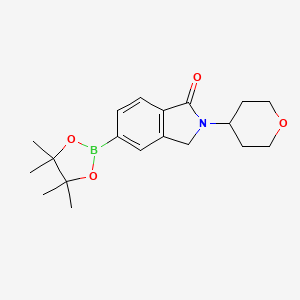

2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Description

This compound features an isoindolin-1-one core substituted at position 2 with a tetrahydro-2H-pyran-4-yl group and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal chemistry and materials science . The tetrahydro-2H-pyran group enhances solubility and stability, as seen in related compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (95% purity, molecular weight 210.08) .

Properties

IUPAC Name |

2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)14-5-6-16-13(11-14)12-21(17(16)22)15-7-9-23-10-8-15/h5-6,11,15H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGIORYQBPGKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201110115 | |

| Record name | 2,3-Dihydro-2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614234-07-9 | |

| Record name | 2,3-Dihydro-2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614234-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201110115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic conditions. The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is often prepared separately and then introduced into the reaction mixture.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The isoindolin-1-one moiety can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed on the boronic acid derivative to produce different boron-containing compounds.

Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of oxo derivatives of isoindolin-1-one.

Reduction: : Production of different boron-containing compounds.

Substitution: : Generation of various substituted isoindolin-1-ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoindolinones exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models .

Neuroprotective Effects

Isoindolinones have been studied for their neuroprotective effects. The tetrahydropyran group may contribute to blood-brain barrier permeability, allowing for effective delivery to the central nervous system. Preliminary studies suggest that such compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The presence of the boron atom in the dioxaborolane structure allows this compound to serve as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Ligand in Catalysis

The compound can also act as a ligand in various catalytic processes. Its ability to stabilize transition states makes it useful in asymmetric synthesis, where it can help produce enantiomerically pure compounds .

Material Science

Development of Functional Materials

Due to its unique molecular structure, this compound has potential applications in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). The electronic properties imparted by the dioxaborolane group can enhance charge transport properties in these materials .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety, for example, can form reversible covalent bonds with certain enzymes, modulating their activity. The isoindolin-1-one core can interact with various biological targets, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Key Observations :

- Boronate Position : Positional isomers (e.g., 5 vs. 6 substitution) influence reactivity in cross-coupling reactions. For example, para-substituted boronates (position 5) are generally more reactive than meta-substituted analogs .

- Substituent Effects : The tetrahydro-2H-pyran group at position 2 improves solubility compared to simpler alkyl or aryl substituents, as observed in related pyran-containing boronate esters .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight | Purity | Solubility (Predicted) |

|---|---|---|---|

| 2-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one | 343.21* | ≥95%† | Moderate (dioxane/THF) |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | 210.08 | 95% | High in organic solvents |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 273.12 | N/A | Low to moderate |

*Calculated based on formula; †Typical for commercial boronate esters .

Notes:

- The tetrahydro-2H-pyran group likely enhances solubility in polar aprotic solvents compared to non-pyran analogs .

- Purity levels ≥95% are standard for boronate esters used in cross-coupling reactions to minimize side reactions .

Biological Activity

The compound 2-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is an intricate organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized by the following key components:

- Tetrahydro-2H-pyran : A cyclic ether that contributes to the compound's stability and solubility.

- Dioxaborolane moiety : Known for its role in various chemical reactions and potential applications in drug delivery systems.

The molecular formula is , with a molecular weight of approximately 357.22 g/mol. Its IUPAC name reflects its complex structure that includes isoindolinone derivatives, which are often linked to biological activity.

Anticancer Properties

Research indicates that derivatives of isoindolinones exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar isoindolinone compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Histone Deacetylase (HDAC) Inhibition

The dioxaborolane component of the compound suggests potential activity as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have emerged as promising therapeutic agents in cancer treatment due to their role in modifying gene expression associated with cell cycle regulation and apoptosis . Compounds structurally related to this isoindolinone have shown class-selective HDAC inhibitory activity, which could be extrapolated to predict similar effects for the compound .

The proposed mechanism of action for this compound involves:

- Interference with cellular signaling pathways : By inhibiting HDACs, the compound may alter the acetylation status of histones and non-histone proteins, leading to changes in gene expression patterns associated with tumor growth.

- Induction of oxidative stress : Isoindolinones are known to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells .

Case Studies

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a coupling partner. Key steps include:

- Reaction Setup : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl/heteroaryl halides in a mixture of polar aprotic solvents (THF, DMF) and aqueous base (Na₂CO₃/K₂CO₃) under inert conditions .

- Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) is standard. Crystallization may require slow evaporation in dichloromethane/methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the isoindolinone core and tetrahydro-2H-pyran substituent. ¹¹B NMR detects the boronic ester (δ ~30 ppm).

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and crystal packing, critical for verifying the tetrahedral geometry of boron .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and isotopic patterns.

Q. What precautions are necessary when handling this compound?

- Moisture Sensitivity : Store under argon at –20°C. Use Schlenk lines or gloveboxes for air-free reactions .

- Safety : Avoid inhalation; use PPE (gloves, goggles) due to potential irritancy of boronic esters .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

- Catalyst/Ligand Systems : Bulky ligands (SPhos, XPhos) improve yields with sterically hindered substrates. Pd(OAc)₂ with SPhos achieves >90% coupling efficiency for aryl chlorides .

- Solvent/Base Pairing : Dioxane/water with K₃PO₄ enhances solubility of hydrophobic intermediates. Microwave-assisted heating (100°C, 1 hr) reduces reaction time .

- Additives : 1,4-Diazabicyclo[2.2.2]octane (DABCO) suppresses protodeboronation side reactions.

Q. How do steric effects from the tetrahydro-2H-pyran substituent influence coupling reactivity?

- The pyran ring introduces steric hindrance , slowing oxidative addition of Pd(0) to aryl halides. This can be mitigated by:

- Using electron-deficient aryl partners (e.g., nitro-substituted halides) to accelerate oxidative addition.

- Employing pre-activated Pd nanoparticles for sterically demanding substrates .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Solvent Screening : Co-solvent systems (e.g., CHCl₃/MeOH, 9:1) promote slow nucleation.

- Temperature Control : Gradual cooling from 40°C to 4°C over 48 hours yields diffraction-quality crystals.

- SHELX Refinement : Twinning or disorder in the pyran ring can be resolved using restraints (ISOR, DELU) in SHELXL .

Q. How to address discrepancies in reported coupling efficiencies with different aryl halides?

- Electronic vs. Steric Factors : Aryl bromides generally react faster than chlorides, but bulky substituents (e.g., ortho-methyl) reduce yields.

- Contradictory Data Analysis : Compare ligand/catalyst systems across studies. For example, PdCl₂(dppf) may outperform Pd(PPh₃)₄ for electron-rich aryl iodides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.